molecular formula C6H14ClNO3 B3180460 (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride CAS No. 1702288-60-5

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride

Cat. No.: B3180460
CAS No.: 1702288-60-5
M. Wt: 183.63
InChI Key: LJDBRWYTJHYZMD-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative This compound is known for its stereospecific configuration, which plays a crucial role in its biological activity and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride typically involves enantioselective synthesis methods. One common approach is the use of chiral catalysts to achieve the desired stereochemistry. For instance, a six-step enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde has been reported, yielding the compound with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction is often used to reduce carbonyl groups to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce alcohols.

Scientific Research Applications

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it has been shown to inhibit the interaction of heat shock protein B5 with its chaperoned partners, which plays a role in reducing fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride apart is its specific stereochemistry and the presence of both amino and hydroxyl groups, which contribute to its unique reactivity and biological activity.

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBRWYTJHYZMD-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride
Reactant of Route 2
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride
Reactant of Route 3
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride
Reactant of Route 4
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride
Reactant of Route 5
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride
Reactant of Route 6
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.